3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

Lipophilicity XLogP3 Drug design

3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid (CAS 1509767-55-8) is a non-proteinogenic β-amino acid derivative that integrates a 4-methyl-1,3-thiazol-2-yl side chain onto a β-alanine backbone. With a molecular weight of 186.23 g·mol⁻¹ and a computed XLogP3 of −2.5, this compound occupies a distinct physicochemical space relative to its des-methyl and regioisomeric analogs.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
Cat. No. B13308340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C(CC(=O)O)N
InChIInChI=1S/C7H10N2O2S/c1-4-3-12-7(9-4)5(8)2-6(10)11/h3,5H,2,8H2,1H3,(H,10,11)
InChIKeySBEQIEDICIBLAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid – A Methyl-Substituted Thiazole β-Amino Acid Building Block for Procurement Specification


3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid (CAS 1509767-55-8) is a non-proteinogenic β-amino acid derivative that integrates a 4-methyl-1,3-thiazol-2-yl side chain onto a β-alanine backbone [1]. With a molecular weight of 186.23 g·mol⁻¹ and a computed XLogP3 of −2.5, this compound occupies a distinct physicochemical space relative to its des-methyl and regioisomeric analogs [1]. It is primarily employed as a chiral building block in medicinal chemistry and peptide-mimetic design, where the thiazole ring and β-amino acid scaffold confer unique conformational and electronic properties [2].

Why 3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic Acid Cannot Be Replaced by Common In-Class Analogs


Thiazole-containing β-amino acids are often treated as interchangeable scaffolds; however, subtle structural modifications produce measurable differences in lipophilicity, conformational preference, and stereochemical identity that directly impact downstream synthetic utility and biological performance [1]. The 4-methyl group on the thiazole ring shifts logP by +0.4 units versus the des-methyl analog, while the β-amino acid architecture restricts backbone flexibility compared to α-amino regioisomers [2][3]. These differences mean that substituting a non-methylated or regioisomeric analog can alter solubility, membrane permeability, and target-binding geometry in peptidomimetic programs, making compound-specific procurement essential [2].

Quantitative Differentiation Guide for 3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic Acid Procurement


Lipophilicity Gain from 4-Methyl Substitution Versus Des-Methyl Analog

The target compound exhibits an XLogP3 of −2.5, compared to −2.9 for the des-methyl analog 3-amino-3-(thiazol-2-yl)propanoic acid [1][2]. The 0.4 log unit increase corresponds to a ~2.5× theoretical partition coefficient enhancement, indicating moderately higher membrane permeability potential while retaining aqueous solubility [1].

Lipophilicity XLogP3 Drug design Permeability

Regioisomeric Lipophilicity Differentiation: β-Amino vs α-Amino Isomer

Moving the amino group from the β-position (target) to the α-position produces (2R)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid, which has an XLogP3 of −1.9 [1]. The +0.6 log unit difference (target −2.5 vs. regioisomer −1.9) reflects a ~4× partition coefficient shift, indicating the β-amino acid is markedly more hydrophilic [2].

Regioisomer Lipophilicity β-Amino acid Scaffold selection

Stereochemical Definition: Enantiomeric Purity vs Racemic Mixture

The (S)-enantiomer (CAS 1565257-57-9) and (R)-enantiomer (CAS 1568094-18-7) are commercially available with ≥95% purity, whereas the racemic mixture (CAS 1509767-55-8) contains undefined stereochemistry [1][2]. Both single enantiomers have a defined stereocenter count of 1 and identical computed XLogP3 of −2.5, ensuring consistent physicochemical behavior while enabling stereospecific incorporation into chiral molecules [1].

Chiral purity Enantiomer Procurement Asymmetric synthesis

Conformational Restriction: Thiazole β-Amino Acids Adopt a Unique β2 Conformation

DFT calculations and solid-state studies demonstrate that thiazole-containing β-amino acid residues preferentially adopt a semi-extended β2 conformation (φ ≈ −120°, ψ ≈ +60°), stabilized by an intramolecular N–H···Nₜₕᵢₐ₂ₒₗₑ hydrogen bond [1]. This contrasts with oxazole analogs that favor a β1 conformation (φ ≈ −60°, ψ ≈ −30°), making the thiazole scaffold a distinct turn-inducer in peptidomimetic design [1].

Conformation β2-turn Peptidomimetic Thiazole

Cathepsin A Inhibitor Class: Patent-Backed Biological Relevance

The Sanofi patent US20130053402 discloses substituted 3-thiazoloamino-propionic acid derivatives as inhibitors of cathepsin A, a serine protease implicated in cardiovascular and inflammatory diseases [1]. Although specific IC₅₀ values for the target compound are not reported, the patent establishes that the 3-thiazoloamino-propionic acid scaffold is pharmacologically privileged for this target class [1].

Cathepsin A Protease inhibitor Patent Cardiovascular

Procurement-Relevant Application Scenarios for 3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic Acid


Lead Optimization Requiring Fine-Tuned Lipophilicity

When a hit compound exhibits poor permeability (e.g., XLogP3 < −3.0), incorporating the 4-methylthiazole β-amino acid can raise logP by +0.4 units relative to the des-methyl analog, improving passive membrane diffusion while retaining the conformational rigidity of the thiazole ring [1]. This makes the compound a superior choice over the non-methylated variant in CNS or intracellular target programs [1].

Stereospecific Synthesis of Peptidomimetic Macrocycles

The availability of both (R) and (S) enantiomers in ≥95% purity enables diastereoselective incorporation into cyclic peptides and macrocycles, where the β2 conformation of the thiazole β-amino acid induces a defined turn geometry critical for target binding [2][3].

Cathepsin A Inhibitor Development for Cardiovascular Indications

The Sanofi patent establishes the 3-thiazoloamino-propionic acid scaffold as a privileged chemotype for cathepsin A inhibition, relevant to atherosclerosis, heart failure, and renal fibrosis [4]. The target compound serves as a key intermediate for generating patentable analogs with this mechanism of action [4].

Biophysical Studies of β-Amino Acid Conformational Preferences

The distinct β2 turn preference of thiazole β-amino acids, confirmed by DFT and X-ray studies, makes the compound valuable for probing structure–activity relationships in peptide foldamer research, where oxazole analogs fail to reproduce the same backbone geometry [3].

Quote Request

Request a Quote for 3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.